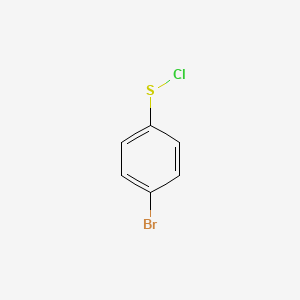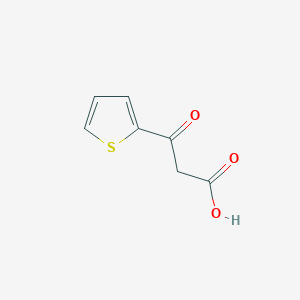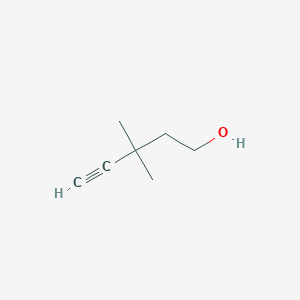
3,3-dimethyl-4-pentyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-4-pentyn-1-ol is an organic compound with the molecular formula C7H12O. It is a colorless to slightly yellow oily liquid with a special smell. This compound is soluble in organic solvents such as ethanol, ether, and benzene, but poorly soluble in water . It is used in various applications, including organic synthesis and as an intermediate in the production of other chemicals.
Preparation Methods
3,3-dimethyl-4-pentyn-1-ol can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol . Another method includes the reaction between hexadiynol and dimethyl sulfoxide . Industrial production methods often involve the use of these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,3-dimethyl-4-pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-dimethyl-4-pentyn-1-ol has a wide range of applications in scientific research:
Biology: It is used in the preparation of various bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4-pentyn-1-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
3,3-dimethyl-4-pentyn-1-ol can be compared with other similar compounds such as:
3,4-Dimethyl-1-pentyn-3-ol: Similar in structure but with different substitution patterns.
3-Methyl-1-penten-4-yn-3-ol: Another alkyne alcohol with different functional groups.
4-Pentyn-1-ol: A simpler alkyne alcohol without the dimethyl substitution. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
67099-41-6 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3,3-dimethylpent-4-yn-1-ol |
InChI |
InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h1,8H,5-6H2,2-3H3 |
InChI Key |
JTTOZPWKPVPIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B8688338.png)
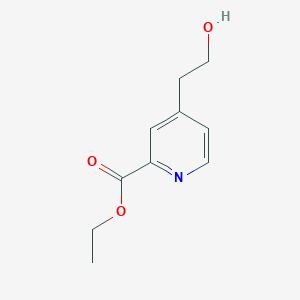

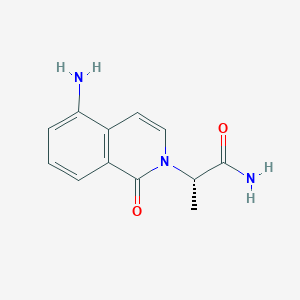
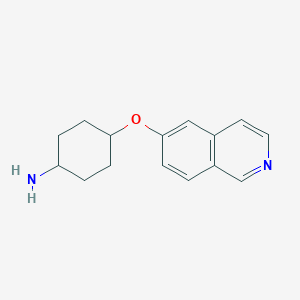
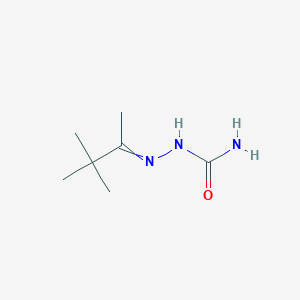
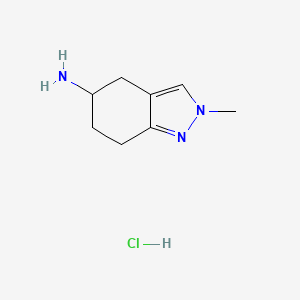
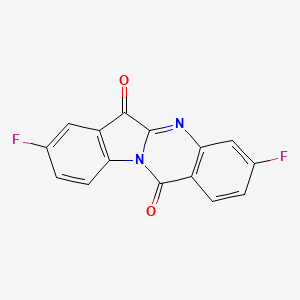
![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)
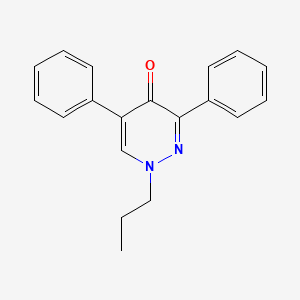
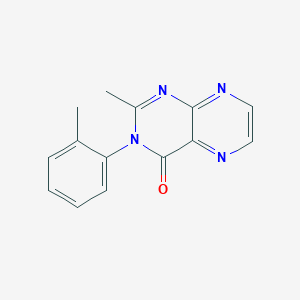
![2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine trihydrochloride](/img/structure/B8688400.png)
